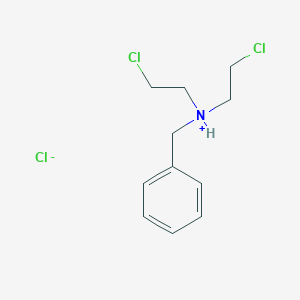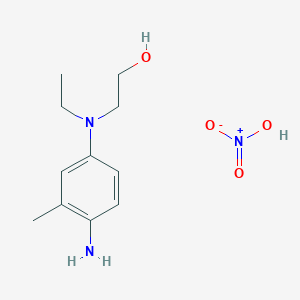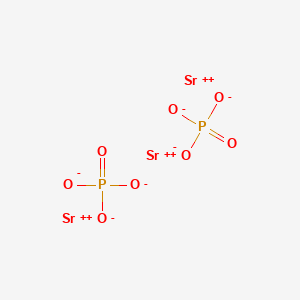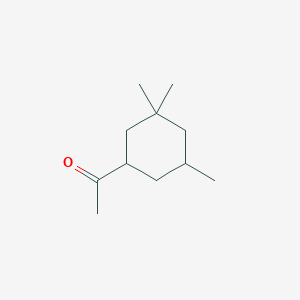![molecular formula C8H13N B085213 9-Azabicyclo[6.1.0]non-8-ene CAS No. 14747-97-8](/img/structure/B85213.png)
9-Azabicyclo[6.1.0]non-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[6.1.0]non-8-ene, commonly known as 9-ABN, is a bicyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of norbornene and possesses a unique chemical structure that makes it useful in various fields of study. In
Mécanisme D'action
The mechanism of action of 9-ABN involves its binding to nAChRs. This binding results in the activation of these receptors, leading to the influx of ions such as calcium and sodium into the cell. This influx of ions can lead to various physiological effects, including muscle contraction and neurotransmitter release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-ABN are primarily related to its binding to nAChRs. Studies have shown that 9-ABN can enhance cognitive function and improve memory retention in animal models. Additionally, 9-ABN has been shown to have analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-ABN in lab experiments is its selectivity for specific subtypes of nAChRs. This selectivity allows researchers to study the function of individual receptor subtypes, which can be difficult to do with other ligands. However, one limitation of using 9-ABN is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for the use of 9-ABN in scientific research. One potential area of study is the development of new drugs for pain management based on the analgesic effects of 9-ABN. Additionally, further research is needed to fully understand the mechanism of action of 9-ABN and its effects on nAChRs. This understanding could lead to the development of new therapies for neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 9-ABN is a unique compound with potential applications in various fields of scientific research. Its selectivity for specific subtypes of nAChRs makes it a useful tool for studying the function of these receptors. However, careful dosing and monitoring are required to ensure the safety of experimental subjects. Further research is needed to fully understand the mechanism of action of 9-ABN and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 9-ABN involves the reaction of norbornene with an amine, typically pyrrolidine, in the presence of a palladium catalyst. This reaction results in the formation of 9-ABN, which can be purified through various methods such as column chromatography or recrystallization. The yield of this synthesis method can vary depending on the reaction conditions, but it typically ranges from 50-70%.
Applications De Recherche Scientifique
9-ABN has been extensively studied for its potential applications in scientific research. One of the most significant uses of 9-ABN is as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 9-ABN has been shown to selectively bind to specific subtypes of nAChRs, making it a useful tool for studying the function of these receptors.
Propriétés
Numéro CAS |
14747-97-8 |
|---|---|
Nom du produit |
9-Azabicyclo[6.1.0]non-8-ene |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
9-azabicyclo[6.1.0]non-1(9)-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2 |
Clé InChI |
SUGPTSHNUYZCSW-UHFFFAOYSA-N |
SMILES |
C1CCCC2=NC2CC1 |
SMILES canonique |
C1CCCC2=NC2CC1 |
Synonymes |
9-Azabicyclo[6.1.0]non-8-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



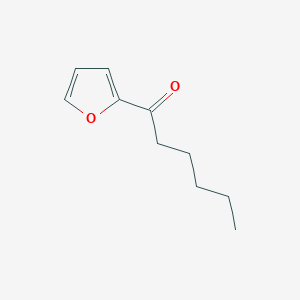
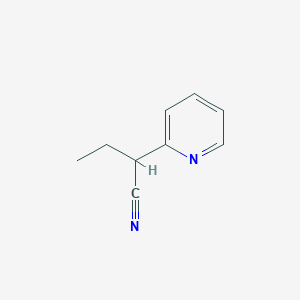
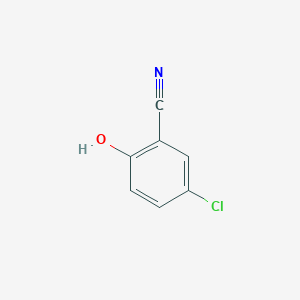
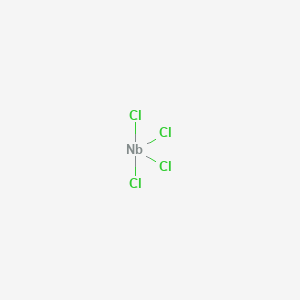
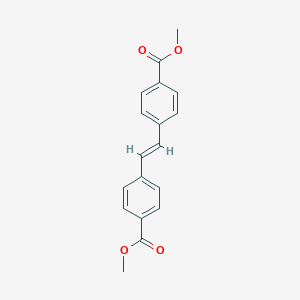
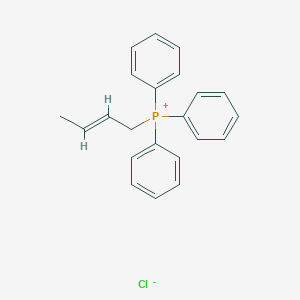
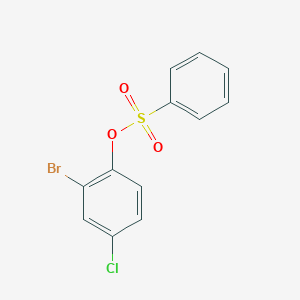
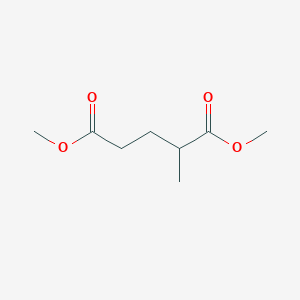
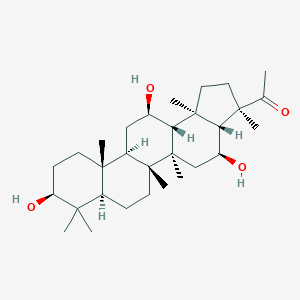
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
